6-Mercapto-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Overview
Description
6-Mercapto-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core structure
Mechanism of Action
Target of Action
Similar pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit cyclin-dependent kinase 2 (cdk2) , which plays a crucial role in cell cycle regulation .
Mode of Action
It’s known that cdk2 inhibitors prevent the phosphorylation of key components for cell proliferation . This inhibition can halt the cell cycle, thereby inhibiting the growth of cancer cells .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to cell cycle regulation, given its potential role as a CDK2 inhibitor . By inhibiting CDK2, the compound could disrupt the progression from the G1 phase to the S phase of the cell cycle, thereby inhibiting DNA replication and cell division .
Pharmacokinetics
In silico admet studies of similar compounds have shown suitable pharmacokinetic properties .
Result of Action
The result of this compound’s action would likely be the inhibition of cell proliferation, given its potential role as a CDK2 inhibitor . This could lead to the death of cancer cells, thereby potentially providing a therapeutic effect in the treatment of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Mercapto-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the reaction of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of catalysts and specific reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
6-Mercapto-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the mercapto group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield disulfides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
6-Mercapto-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
6-Mercaptopurine: Another mercapto-containing compound with anticancer properties.
1-(m-Tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: A similar compound without the mercapto group.
Uniqueness
6-Mercapto-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is unique due to the presence of both the mercapto group and the pyrazolo[3,4-d]pyrimidine core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(3-methylphenyl)-6-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4OS/c1-7-3-2-4-8(5-7)16-10-9(6-13-16)11(17)15-12(18)14-10/h2-6H,1H3,(H2,14,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKVCWCCJHBDOGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C=N2)C(=O)NC(=S)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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